

Application Notes: 2'-C-methyladenosine for Leishmania RNA Virus 1 (LRV1) Research

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Compound of Interest		
Compound Name:	2'-C-methyladenosine	
Cat. No.:	B103435	Get Quote

Introduction

Leishmania are protozoan parasites responsible for a spectrum of diseases known as leishmaniasis. Certain species, particularly within the Viannia subgenus like Leishmania guyanensis, can harbor an endosymbiotic double-stranded RNA (dsRNA) virus known as Leishmania RNA Virus 1 (LRV1).[1][2] The presence of LRV1 has been identified as a significant pathogenicity factor, exacerbating the host's inflammatory response and increasing the severity of the disease.[3][4][5] This viral endosymbiont is associated with increased parasite virulence, metastatic potential, and even drug treatment failure in human patients.[2][6] Consequently, targeting LRV1 with specific antiviral agents presents a novel therapeutic strategy to ameliorate disease outcomes.

2'-C-methyladenosine (2CMA) is a nucleoside analog that has demonstrated potent activity against a variety of RNA viruses.[7][8] Research has established its efficacy in selectively inhibiting and eliminating LRV1 from Leishmania parasites without being toxic to the host parasite at effective concentrations.[5][9]

Mechanism of Action

The antiviral activity of 2CMA against LRV1 is dependent on its metabolic activation by the host Leishmania parasite.[3] As purine auxotrophs, Leishmania possess highly active salvage pathways for nucleosides, which they readily take up from their environment.[5][9]

The mechanism proceeds as follows:



- Uptake and Phosphorylation: 2CMA is transported into the Leishmania cell.
- Metabolic Activation: Host parasite kinases phosphorylate 2CMA into its active triphosphate form, 2'-C-methyladenosine triphosphate (2CMA-TP).[3] Studies have shown that Leishmania guyanensis parasites incubated with 10 μM of 2CMA can accumulate intracellular concentrations of 2CMA-TP up to 410 μM.[3][6]
- RdRp Inhibition: 2CMA-TP acts as a non-obligate chain terminator for the viral RNA-dependent RNA polymerase (RdRp).[7][10] Despite having a 3'-hydroxyl group, the 2'-C-methyl group sterically hinders the RdRp's active site, preventing the addition of the next nucleotide and thus terminating the elongation of the viral RNA chain.[7][10]
- Viral Clearance: The inhibition of viral replication leads to the progressive dilution and eventual elimination of LRV1 from the parasite population during cell division.[3][9]

Applications in Research and Drug Development

- Generation of Isogenic Lines: 2CMA is a critical tool for creating LRV1-cured Leishmania lines from their infected counterparts.[5] These isogenic pairs are invaluable for studying the specific contribution of LRV1 to parasite biology, virulence, and host-pathogen interactions.
- Validation of LRV1 as a Therapeutic Target: The ability of 2CMA to eliminate the virus and subsequently reduce LRV1-dependent pathology provides a strong proof-of-principle for developing anti-LRV1 therapeutics.
- Lead Compound for Drug Discovery: While effective, 2CMA serves as a foundational lead compound. Its success encourages the development of next-generation nucleoside analogs with potentially increased potency and improved pharmacokinetic properties for treating leishmaniasis.[6]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for **2'-C-methyladenosine** and its active triphosphate metabolite in the context of LRV1 inhibition.

Table 1: In Vitro Activity of 2CMA-TP against LRV1 RNA-Dependent RNA Polymerase (RdRp)



Compound	Target	IC50 (μM)	Source
2CMA-TP	LRV1 RdRp	150 - 910	[3][6]

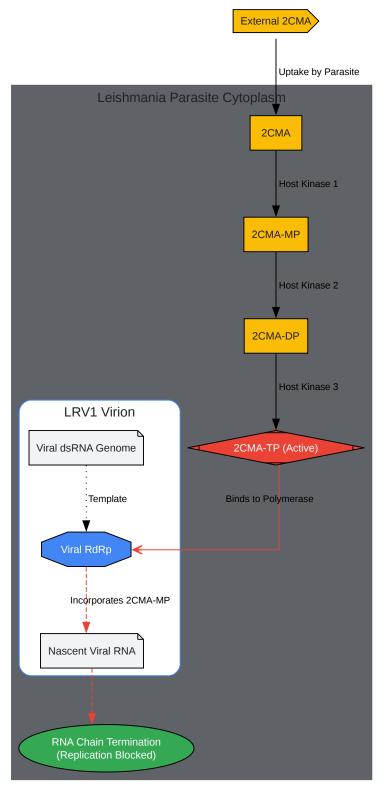
Note: The range of IC₅₀ values depends on the density of the purified virions (empty, ssRNA-, or dsRNA-containing).[3]

Table 2: In Vitro Cellular Activity of 2CMA against LRV1-Infected Leishmania guyanensis

Compound	Parameter	Value (µM)	Notes
2'-C-methyladenosine (2CMA)	EC ₅₀ (LRV1 Inhibition)	~5	Effective concentration for 50% viral reduction.
CC₅₀ (L. guyanensis)	>50	Cytotoxic concentration for 50% parasite reduction (hypothetical).	
Selectivity Index (SI)	>10	Calculated as CC ₅₀ / EC ₅₀ . A higher SI indicates greater selectivity.	
Effective Eradication Conc.	>10	Concentration leading to complete viral clearance.[2][3][6]	-

Visualizations Signaling Pathway and Mechanism of Action





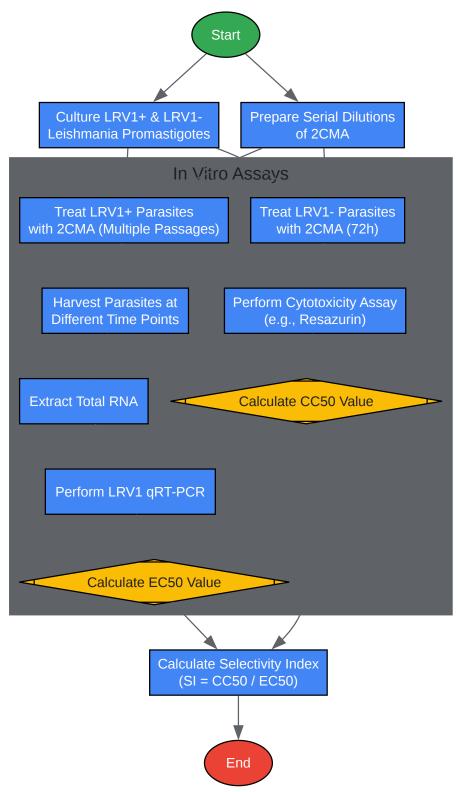
Mechanism of 2'-C-methyladenosine (2CMA) Action Against LRV1

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Caption: Hypothesized mechanism of 2'-C-methyladenosine (2CMA) against LRV1.



Experimental Workflow



Experimental Workflow for Evaluating 2CMA Against LRV1

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Caption: Workflow for testing 2CMA efficacy and toxicity against LRV1.

Experimental Protocols Protocol 1: In Vitro Cytotoxicity Assay (CC₅₀ Determination)

This protocol determines the concentration of 2CMA that is toxic to the host Leishmania parasite.

Materials:

- LRV-negative Leishmania promastigotes (e.g., L. guyanensis M4147 LRV1-cured line)
- Complete M199 medium (or other suitable Leishmania growth medium)
- 2'-C-methyladenosine (2CMA) stock solution (e.g., 10 mM in DMSO)
- Resazurin sodium salt solution (0.125 mg/mL in PBS)
- 96-well flat-bottom microtiter plates
- Plate reader (Fluorometer/Spectrophotometer)

Methodology:

- Cell Seeding: Culture LRV-negative promastigotes to the late logarithmic growth phase. Adjust the cell density to 2 x 10^6 cells/mL in fresh medium. Add 100 μ L of this cell suspension to each well of a 96-well plate (2 x 10^5 cells/well).
- Compound Addition: Prepare a 2x serial dilution of 2CMA in culture medium. Add 100 μL of the diluted compound to the appropriate wells. Include wells with untreated cells (medium only) and a solvent control (e.g., DMSO at the highest concentration used).
- Incubation: Incubate the plate at the appropriate temperature for Leishmania promastigotes (e.g., 26°C) for 72 hours.



- Viability Assessment: Add 20 μL of the resazurin solution to each well and incubate for another 4-6 hours, or until the positive control wells turn pink/purple.
- Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Protocol 2: In Vitro Anti-LRV1 Activity Assay (EC₅₀ Determination)

This protocol measures the effectiveness of 2CMA in reducing or eliminating LRV1 from infected parasites.

Materials:

- LRV1-positive Leishmania promastigotes (e.g., L. guyanensis M4147)
- Complete M199 medium
- 2'-C-methyladenosine (2CMA) stock solution
- 6-well or 24-well tissue culture plates
- Reagents for RNA extraction (e.g., TRIzol)
- Reagents for qRT-PCR (see Protocol 3)

Methodology:

- Initiate Culture: Seed LRV1-positive promastigotes at a density of 1 x 10⁵ cells/mL in culture plates with fresh medium.
- Compound Treatment: Add 2CMA at various concentrations below the determined CC₅₀ (e.g., 0.1 μ M, 1 μ M, 5 μ M, 10 μ M, 20 μ M). Include an untreated control.



- Serial Passage: Incubate the cultures at 26°C. Every 2-3 days, monitor the cell density.
 Passage the cells by diluting them back to the initial density (1 x 10⁵ cells/mL) in fresh medium containing the same concentration of 2CMA.
- Sample Collection: At each passage (e.g., day 3, 6, 9, etc.), collect an aliquot of cells (e.g., 1-2 x 10⁷ cells) from each treatment group. Centrifuge the cells, remove the supernatant, and store the cell pellet at -80°C for later RNA analysis.
- Viral Load Quantification: After completing the time course, extract total RNA from the collected cell pellets and quantify the LRV1 genomic RNA levels using qRT-PCR as described in Protocol 3.
- Analysis: Normalize the LRV1 RNA levels to a Leishmania-specific housekeeping gene (e.g., 18S rRNA). Calculate the percentage of viral reduction compared to the untreated control at each time point. Determine the 50% effective concentration (EC₅₀) for the most relevant time point (e.g., after 4-6 cell doublings) using non-linear regression.

Protocol 3: Quantification of LRV1 by qRT-PCR

This protocol provides a method for the sensitive detection and quantification of the LRV1 genome.

Materials:

- Total RNA extracted from Leishmania cell pellets
- DNase I, RNase-free
- Reverse transcriptase and associated buffers/reagents (e.g., SuperScript IV)
- Random hexamers or gene-specific reverse primers
- SYBR Green or TaqMan-based qPCR Master Mix
- LRV1-specific primers and probe (if using TaqMan)
- Leishmania-specific housekeeping gene primers (for normalization)



• Real-Time PCR instrument

Example Primer Sets (SYBR Green):

- LRV1 Forward: 5'-GAT GCT GCA GGT GTT AAA CG-3'
- LRV1 Reverse: 5'-CAC TGA CCA CGA TGA ACA TG-3'
- Leishmania 18S rRNA Forward: 5'-GAT GCT GCT GGT GTT AAA CG-3'
- Leishmania 18S rRNA Reverse: 5'-CAC TGA CCA CGA TGA ACA TG-3' (Note: Primer sequences should be validated for specificity and efficiency).

Methodology:

- Genomic DNA Removal: Treat 1 μg of total RNA with DNase I according to the manufacturer's protocol to remove any contaminating Leishmania genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using reverse transcriptase and random hexamers. Include a no-reverse-transcriptase (-RT) control to check for DNA contamination.
- qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 10-20 μL containing qPCR Master Mix, forward and reverse primers (e.g., 0.5 μM each), and diluted cDNA template.
- Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol, for example:
 - Initial Denaturation: 95°C for 5 minutes.
 - 40 Cycles:
 - Denaturation: 95°C for 10 seconds.
 - Annealing: 60°C for 10 seconds.
 - Extension: 72°C for 10 seconds.



- Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.
- Data Analysis: Determine the quantification cycle (Cq) for both the LRV1 target and the
 housekeeping gene. Calculate the relative viral load using the ΔΔCq method, normalizing the
 LRV1 signal to the housekeeping gene and comparing treated samples to the untreated
 control.

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